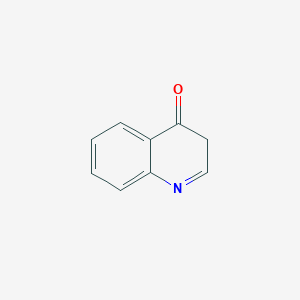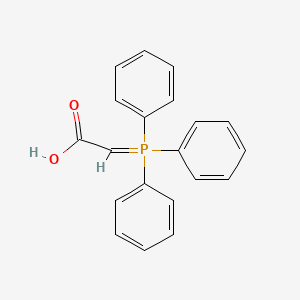
2-(triphenylphosphoranylidene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a white solid that is soluble in organic solvents and is commonly used as a Wittig reagent. This compound is particularly useful in organic synthesis for replacing oxygen centers in ketones and aldehydes with carboxymethylene groups .
Preparation Methods
2-(triphenylphosphoranylidene)acetic acid can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with ethyl bromoacetate in the presence of a base such as sodium hydride . The reaction proceeds as follows:
[ \text{Ph}_3\text{P} + \text{BrCH}_2\text{CO}_2\text{Et} \rightarrow \text{Ph}_3\text{PCHCO}_2\text{Et} + \text{NaBr} ]
The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
2-(triphenylphosphoranylidene)acetic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds.
Common reagents used in these reactions include strong bases like sodium hydride and oxidizing agents like hydrogen peroxide . Major products formed from these reactions include phosphine oxides and substituted phosphine derivatives .
Scientific Research Applications
2-(triphenylphosphoranylidene)acetic acid has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of carboxymethylene triphenylphosphorane involves its role as a Wittig reagent. It reacts with aldehydes and ketones to form alkenes through the Wittig reaction. The reaction proceeds via the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .
Comparison with Similar Compounds
2-(triphenylphosphoranylidene)acetic acid can be compared with other similar compounds such as carbomethoxymethylenetriphenylphosphorane and triphenylcarbethoxymethylenephosphorane . While all these compounds serve as Wittig reagents, carboxymethylene triphenylphosphorane is unique in its ability to introduce carboxymethylene groups into organic molecules. This makes it particularly valuable in the synthesis of complex organic compounds .
Similar Compounds
- Carbomethoxymethylenetriphenylphosphorane
- Triphenylcarbethoxymethylenephosphorane
This compound stands out due to its specific reactivity and the stability of its intermediates, making it a preferred choice in many synthetic applications .
Properties
CAS No. |
15677-02-8 |
|---|---|
Molecular Formula |
C20H17O2P |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-(triphenyl-λ5-phosphanylidene)acetic acid |
InChI |
InChI=1S/C20H17O2P/c21-20(22)16-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,21,22) |
InChI Key |
PHGLYQGVAGLHTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


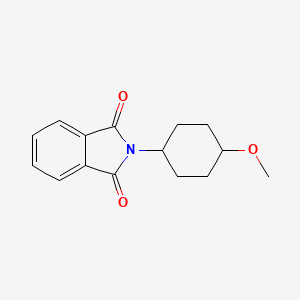
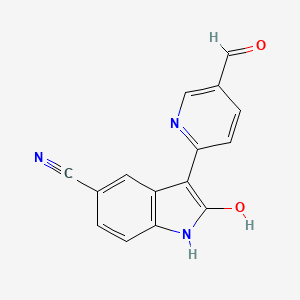
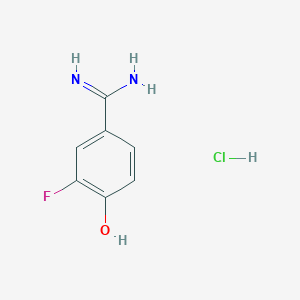
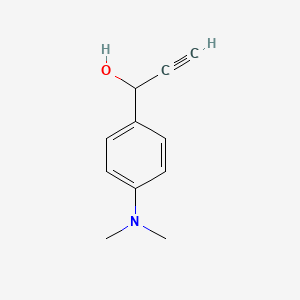
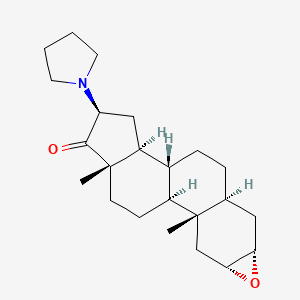
![[3,5-Diamino-6-(2,3,5-trichlorophenyl)pyrazin-2-yl]methanol](/img/structure/B8778449.png)
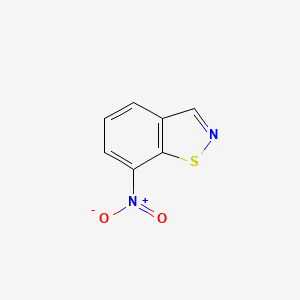
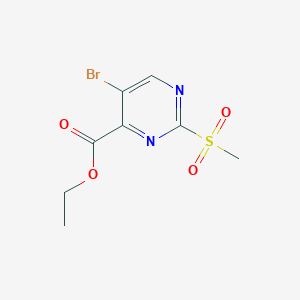
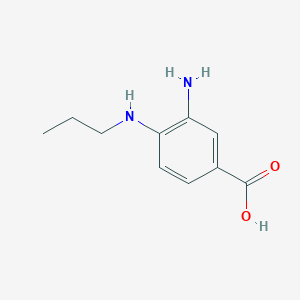
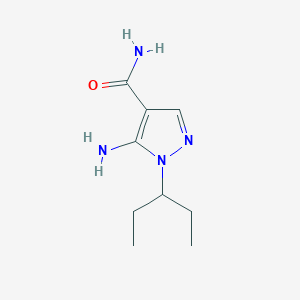
![7-Chloro-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B8778473.png)
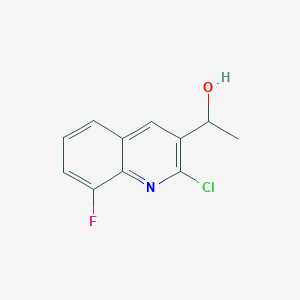
![2-Butylimidazo[4,5-c]pyridine](/img/structure/B8778478.png)
